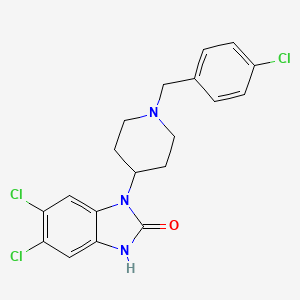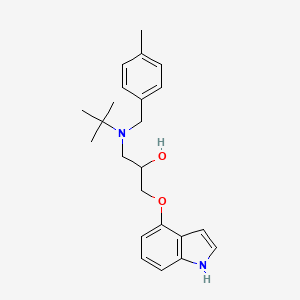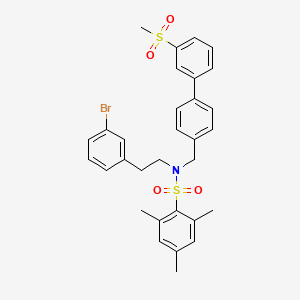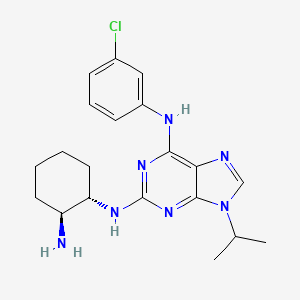
Sugammadex
Descripción general
Descripción
Sugammadex is a modified gamma cyclodextrin, used to reverse the effects of certain medications that are given during surgical procedures to relax muscles . It is used at the end of surgery to help restore muscle function that has been blocked during surgery by other medicines .
Synthesis Analysis
This compound is a synthetically modified γ-cyclodextrin derivative . The synthesis process of this compound is proprietary and specific details are not publicly available .Molecular Structure Analysis
This compound’s molecular structure has been analyzed using various techniques such as graph invariants and electrochemical quantitation methods . These studies have helped in understanding the physical aspects, chemical reactivity, and biological activity of this compound .Chemical Reactions Analysis
This compound works by forming an inactive 1:1 complex with aminosteroid nondepolarizing neuromuscular blocking agents (NMBAs) rocuronium and vecuronium . The type of NMBA used and the degree of the residual neuromuscular blockade at the time of administration determine the dose of this compound needed and the speed of reversal .Physical And Chemical Properties Analysis
This compound is only available in an intravenous form with a bioavailability of 100% . It does not bind to plasma proteins and is eliminated unchanged by the kidneys .Aplicaciones Científicas De Investigación
Sugammadex is a revolutionary investigational drug primarily used to reverse neuromuscular blockade induced by steroidal non-depolarizing neuromuscular blocking agents (NMBAs) like rocuronium and vecuronium. It is a modified gamma-cyclodextrin and operates by forming tightly bound water-soluble complexes with these steroidal neuromuscular blocking drugs. This property allows it to effectively reverse the neuromuscular blockade, facilitating a quick recovery of neuromuscular function. Unlike other reversal agents, this compound does not bind to plasma proteins, has no effect on acetylcholinesterase or any receptor system in the body, and does not rely on renal excretion of the cyclodextrin-relaxant complex for its efficacy (Naguib, 2007).
Clinical Applications and Benefits
This compound has shown promise in facilitating rapid recovery from neuromuscular blockade, significantly outperforming traditional reversal agents like neostigmine. Studies have demonstrated its ability to rapidly reverse profound neuromuscular blockades induced by rocuronium, with recovery times significantly shorter than those achieved with neostigmine. This rapid recovery is consistent across various patient populations, including those with pulmonary disease, cardiac disease, hepatic dysfunction, and even those with myasthenia gravis and morbid obesity (Keating, 2016). Additionally, this compound's use has been explored in pediatric populations, showing similar efficacy and safety profiles as in adults (Plaud et al., 2009).
Operational Efficiency in Surgical Settings
This compound's rapid and effective reversal of neuromuscular blockade can significantly improve operational efficiency in surgical settings. It has been associated with faster discharge times from the operating room to the postanesthesia care unit and from there to the surgical ward when compared to neostigmine. This efficiency in patient throughput can be crucial in high-volume surgical centers (Carron et al., 2017).
Effect on Steroid Hormones
A randomized clinical study explored the effects of this compound on steroid hormones, concluding that it does not adversely affect progesterone and cortisol levels. However, a temporary increase in aldosterone and testosterone levels was observed. This finding is significant, especially considering the hormonal balance and its potential implications in the postoperative period (Gul et al., 2016).
This compound in Neuromonitoring
This compound has also been utilized in neuromonitoring, specifically for reversing neuromuscular blockade to facilitate intraoperative neurophysiological monitoring, such as motor-evoked potentials. This application is particularly relevant in surgeries where neural integrity is a critical concern, such as spinal surgeries (Trifa et al., 2017).
Mecanismo De Acción
Target of Action
Sugammadex’s primary targets are the aminosteroid nondepolarizing neuromuscular blocking agents (NMBAs), specifically rocuronium and vecuronium . These agents are used to induce temporary paralysis, particularly useful for general anesthesia, ventilation, or tracheal intubation during surgery .
Mode of Action
This compound is a modified gamma-cyclodextrin that forms very tight water-soluble complexes at a 1:1 ratio with steroidal neuromuscular blocking drugs . It encapsulates the free molecules of rocuronium or vecuronium, forming a stable inactive complex . This encapsulation process creates a concentration gradient favoring the movement of rocuronium from the neuromuscular junction into the plasma, which quickly reverses rocuronium-induced neuromuscular blockade .
Biochemical Pathways
The biochemical pathway affected by this compound involves the neuromuscular junction . By encapsulating the rocuronium or vecuronium molecules, this compound promotes their dissociation from the neuromuscular junction. This action creates a concentration gradient that favors the movement of rocuronium from the neuromuscular junction into the plasma, thereby reversing the neuromuscular blockade .
Pharmacokinetics
The type of NMBA used and the degree of the residual neuromuscular blockade at the time of administration determine the dose of this compound needed and the speed of reversal .
Result of Action
The result of this compound’s action is the rapid reversal of neuromuscular blockade induced by rocuronium or vecuronium . This reversal allows patients to recover neuromuscular function more quickly after surgery, potentially improving post-operative recovery times .
Action Environment
The action of this compound can be influenced by several environmental factors. For instance, the presence of other exogenous compounds with similar steroidal structures, such as some hormones, hormonal contraceptives, and pheromones, may be reduced following the administration of this compound . Additionally, patient factors such as age, liver or kidney function, and obesity may also influence the dosing and efficacy of this compound .
Análisis Bioquímico
Biochemical Properties
Sugammadex is a modified γ-cyclodextrin . It forms very tight water-soluble complexes at a 1:1 ratio with steroidal neuromuscular blocking drugs (rocuronium > vecuronium >> pancuronium) . This interaction with rocuronium and vecuronium is crucial for its function in reversing neuromuscular blockade .
Cellular Effects
The primary cellular effect of this compound is the reversal of neuromuscular blockade induced by rocuronium or vecuronium . By forming an inactive 1:1 complex with these agents, this compound reduces the amount of neuromuscular-blocking agent available to bind to nicotinic receptors in the neuromuscular junction .
Molecular Mechanism
This compound acts by encapsulating the free molecules of aminosteroid nondepolarizing neuromuscular blocking agents (NMBAs) rocuronium and vecuronium, forming a stable inactive complex . This encapsulation creates a concentration gradient which favors the movement of rocuronium from the neuromuscular junction into the plasma, quickly reversing rocuronium-induced neuromuscular blockade .
Temporal Effects in Laboratory Settings
This compound rapidly reverses the effect of aminosteroid nondepolarizing NMBAs rocuronium and vecuronium . The speed of reversal is determined by the type of NMBA used and the degree of the residual neuromuscular blockade at the time of administration .
Metabolic Pathways
This compound does not bind to plasma proteins and is eliminated unchanged by the kidneys . It does not appear to be involved in any specific metabolic pathways.
Transport and Distribution
This compound is administered intravenously and has a bioavailability of 100% . The distribution of the drug depends upon cardiac output, regional blood flow, capillary permeability, and tissue volume .
Subcellular Localization
As an intravenously administered drug, this compound is present in the plasma and extracellular fluid. It does not appear to have a specific subcellular localization as its primary mechanism of action involves the encapsulation of free molecules of NMBAs in the plasma .
Propiedades
IUPAC Name |
3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-10,15,20,25,30,35,40-heptakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H112O48S8/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88)/t25-,26-,27-,28-,29-,30-,31-,32-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRODDIHRRDWEW-VTHZAVIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H112O48S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895043 | |
| Record name | Sugammadex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2002.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Sugammadex is a modified gamma-cyclodextrin which forms very tight water soluble complexes at a 1:1 ratio with steroidal neuromuscular blocking drugs (rocuronium > vecuronium >> pancuronium). Sugammadex creates a concentration gradient which favors movement of rocurionium from the neuromuscular junction into the plasma, which quickly reverses rocuronium-induced neuromuscular blockade. The free rocuronium in the plasma are then bound tightly to sugammadex, assisting the diffusion of the remaining rocuronium molecules out of the neuromuscular junction and increasing bound and free rocuronium in the plasma. | |
| Record name | Sugammadex | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06206 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
343306-71-8 | |
| Record name | Sugammadex [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343306718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sugammadex | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06206 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sugammadex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUGAMMADEX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/361LPM2T56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: Unlike traditional reversal agents like neostigmine, which act indirectly by inhibiting acetylcholinesterase, sugammadex directly binds to steroidal neuromuscular blocking agents (NMBAs) rocuronium and vecuronium. [] This encapsulation forms a this compound-NMBA complex, effectively removing the NMBAs from the neuromuscular junction and allowing for the resumption of normal neuromuscular transmission. [, ]
A: Research suggests that this compound may lead to better neuromuscular coupling of the diaphragm compared to neostigmine. One study observed increased electromyographic activity of the diaphragm, tidal volume, and PaO2 following tracheal extubation in volunteers who received this compound compared to those who received neostigmine. This suggests a more effective restoration of diaphragm-driven inspiration after this compound administration. []
ANone: this compound is a modified gamma cyclodextrin, a cyclic oligosaccharide composed of eight glucose units. Its specific chemical modifications are proprietary information.
A: this compound is primarily eliminated through the kidneys. [, ] The this compound-rocuronium complex is filtered by the glomerulus and excreted in urine. [, ]
A: Yes, renal impairment significantly affects the pharmacokinetics of this compound. Studies show a substantial decrease in clearance and a prolonged terminal half-life in patients with moderate and severe renal impairment compared to healthy individuals. [, , ]
A: Yes, administration of this compound causes a temporary increase in plasma concentrations of rocuronium. [] This is likely due to the redistribution of rocuronium from extravascular spaces into the plasma as it binds to this compound. []
A: this compound demonstrates rapid and dose-dependent reversal of profound neuromuscular blockade induced by high-dose rocuronium (1.0 or 1.2 mg/kg). [] Studies have shown a median recovery time of less than 2 minutes with this compound compared to over 90 minutes with placebo. [, ]
A: Yes, this compound effectively reverses rocuronium and vecuronium induced deep neuromuscular blockade in patients under sevoflurane anesthesia. [] Doses of 4 mg/kg and above show rapid reversal in this context. []
ANone: Researchers utilize a variety of analytical techniques to study this compound. These include:
- Acceleromyography: This technique is used to monitor neuromuscular function by measuring muscle response to nerve stimulation. [, , , , ]
- High-performance liquid chromatography (HPLC): This technique is used to measure the concentration of this compound, rocuronium, and their metabolites in plasma and dialysate samples. [, , ]
A: One study suggests that while rocuronium may increase mast cell numbers and degranulation, this compound may mitigate this effect. [] This finding indicates a potential benefit of this compound in managing rocuronium-induced anaphylaxis. []
A: this compound represents a significant advancement in the management of neuromuscular blockade. [] Its ability to rapidly and reliably reverse even profound neuromuscular blockade has offered clinicians greater control over muscle relaxation during surgery. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)
![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)

![3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B610975.png)



![N-(2,2-Diphenylethyl)-2-(imidazo[1,2-A]pyridin-6-YL)quinazolin-4-amine](/img/structure/B610989.png)